3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-6-methyl-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-14-12-18-20(29-14)21(26)24(16-8-10-17(27-2)11-9-16)22(23-18)28-13-19(25)15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQEXUIELSSBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a thieno[3,2-d]pyrimidine core substituted with a methoxyphenyl group and a thioether moiety. The presence of these functional groups is believed to contribute to its biological activity by enhancing interactions with biological targets.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to our target showed inhibition of Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy. The structure–activity relationship (SAR) studies revealed that modifications on the phenyl ring could enhance binding affinity and selectivity towards Plk1 .
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | Plk1 | 4.4 | Inhibition of mitotic progression |
| Compound B | Plk1 | 5.0 | Induction of apoptosis |
| 3-(4-methoxyphenyl)-... | TBD | TBD | TBD |
Cholinesterase Inhibition
The compound has also been evaluated for its potential as an inhibitor of cholinesterases, which are crucial in neurodegenerative diseases such as Alzheimer's. In vitro studies showed that related compounds exhibited dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential for treating cognitive decline .
Table 2: Cholinesterase Inhibition Data
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound C | 10.4 | 7.7 |
| Compound D | 5.4 | 9.9 |
| 3-(4-methoxyphenyl)-... | TBD | TBD |
The mechanisms underlying the biological activities of thienopyrimidine derivatives are multifaceted:
- Kinase Inhibition : The ability to inhibit kinases such as Plk1 disrupts cancer cell proliferation.
- Enzyme Inhibition : Compounds targeting cholinesterases may enhance cholinergic signaling, potentially reversing cognitive deficits.
Case Studies
Several studies have reported on the biological activities of compounds structurally related to This compound :
- Study on Anticancer Properties : A recent investigation into thienopyrimidine derivatives highlighted their effectiveness in inhibiting tumor growth in xenograft models, showcasing their potential as anticancer agents .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage, further indicating their therapeutic promise in neurodegenerative disorders .
Scientific Research Applications
Structure
The chemical structure includes a thieno[3,2-d]pyrimidine core with various functional groups that enhance its biological activity. The presence of a methoxyphenyl group and a thioether linkage contributes to its lipophilicity and interaction with biological targets.
Properties
- Molecular Formula : C20H20N2O2S
- Molecular Weight : 356.45 g/mol
- IUPAC Name : 3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-phenylethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Anticancer Applications
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit promising anticancer properties. The mechanism of action is primarily through the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Anticancer Efficacy
A study evaluated the efficacy of several thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results revealed that compounds with methoxy substitutions demonstrated increased cytotoxicity due to enhanced cellular uptake and DNA interaction. This suggests that the compound may serve as a lead structure for developing new anticancer agents.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties, particularly against Gram-positive bacteria. The thioether moiety may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Case Study: Antibacterial Activity
In vitro studies have demonstrated significant antibacterial activity against Staphylococcus aureus, indicating the potential for developing antibiotic agents from this class of compounds.
Data Summary
The following table summarizes key findings related to the biological activity of this compound and related derivatives:
Q & A
Q. What are the established synthetic routes for this thieno[3,2-d]pyrimidinone derivative, and how do reaction conditions influence yield?
The compound is synthesized via alkylation of the thio group followed by aromatic amine substitution. Two common alkylation methods are:
- Method A : Dimethyl sulfate with K₂CO₃/EtOH (yield: ~85-90%).
- Method B : Methyl iodide with MeONa/MeOH (yield: ~80-85%). Subsequent heating of intermediates with substituted aromatic amines (e.g., 4-methoxyphenyl derivatives) at 140°C generates the target compound. Solubility in dioxane or DMF facilitates purification . Optimization requires monitoring reaction time and stoichiometry to minimize by-products.
Q. How is structural characterization performed for this compound?
Key techniques include:
- 1H NMR : Confirms substituent positions (e.g., methoxyphenyl integration at δ 3.8 ppm).
- Chromatography-mass spectrometry (LC-MS) : Validates molecular mass (e.g., [M+H]+ ion matching theoretical mass).
- Elemental analysis : Verifies C, H, N, S composition (±0.3% tolerance) .
- X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding patterns .
Q. What are the solubility and stability profiles under experimental conditions?
The compound is water-insoluble but dissolves readily in polar aprotic solvents (e.g., DMF, dioxane). Stability tests under varying pH (4–9) and temperatures (25–60°C) show degradation <5% over 72 hours in inert atmospheres. Light sensitivity necessitates storage in amber vials .
Q. Which biological activities have been preliminarily screened for this compound?
Structural analogs exhibit anticonvulsant activity via GABA receptor modulation and kinase inhibition (e.g., CDKs). In vitro assays (e.g., MTT for cytotoxicity, PTZ-induced seizures in rodent models) are recommended to validate activity. Substituents like the 4-methoxyphenyl group enhance blood-brain barrier permeability .
Advanced Research Questions
Q. How do computational studies guide the design of derivatives with improved target affinity?
Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like cyclin-dependent kinases (CDKs). The 2-((2-oxo-2-phenylethyl)thio) group forms hydrogen bonds with ATP-binding pockets. Free energy perturbation (FEP) calculations optimize substituent effects on binding ΔG values .
Q. What strategies resolve contradictions in substituent effects on biological activity?
For example, a 4-methoxyphenyl group may enhance anticonvulsant activity but reduce solubility. Systematic SAR studies comparing electron-donating (e.g., -OCH₃) vs. electron-withdrawing (e.g., -CF₃) groups are critical. Parallel artificial membrane permeability assays (PAMPA) quantify logP/logD to balance potency and bioavailability .
Q. How can reaction conditions be optimized to suppress side products during alkylation?
Competing S-alkylation vs. N-alkylation pathways are controlled by:
- Base selection : K₂CO₃ favors thioether formation over amine alkylation.
- Solvent polarity : EtOH stabilizes intermediates better than MeOH.
- Temperature gradients : Stepwise heating (80°C → 140°C) minimizes decomposition .
Q. What in vitro assays are recommended to elucidate the mechanism of action?
- Kinase inhibition : Radiometric assays using [γ-32P]ATP to measure IC₅₀ against CDK2/CDK4.
- Receptor binding : Fluorescence polarization for GABAₐ receptor affinity.
- Metabolic stability : Liver microsome assays (human/rodent) to assess CYP450-mediated degradation .
Q. How do crystallographic data inform polymorphism risks in formulation?
Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., N–H···O interactions). Polymorph screening via solvent-mediated crystallization (e.g., ethanol/water mixtures) identifies stable forms with >95% purity. Differential scanning calorimetry (DSC) monitors phase transitions .
Q. What analytical methods validate batch-to-batch consistency in synthesis?
- HPLC-DAD : Purity >98% with retention time matching reference standards.
- NMR spiking : Co-injection with authentic samples confirms identity.
- Elemental analysis : Carbon content within ±0.4% of theoretical values .
Methodological Tables
Q. Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Conditions | Yield (%) | Critical Parameter |
|---|---|---|---|
| Alkylation | Dimethyl sulfate, K₂CO₃/EtOH | 85–90 | Base strength |
| Amine substitution | 4-Methoxyaniline, 140°C | 70–75 | Solvent polarity |
| Purification | Recrystallization (dioxane) | 90–95 | Cooling rate |
Q. Table 2: Recommended In Vitro Assays
| Assay Type | Target | Method | Key Readout |
|---|---|---|---|
| Kinase inhibition | CDK2 | Radiometric | IC₅₀ (nM) |
| Cytotoxicity | HeLa | MTT | CC₅₀ (µM) |
| Metabolic stability | CYP3A4 | LC-MS/MS | t₁/₂ (min) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
